molecular formula C12H11ClN2O3 B7785517 Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B7785517
M. Wt: 266.68 g/mol
InChI Key: XHRMTQOMRCAVFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable chlorinated pyridine derivative with a cyclopropyl methyl ketone in the presence of a base, followed by esterification . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS# 1011398-90-5) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 266.68 g/mol
  • IUPAC Name : this compound

The compound features a unique isoxazole structure that contributes to its biological properties, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The compound's mechanism involves:

  • Enzyme Inhibition : Potential inhibition of kinases and other enzymes involved in disease pathways.
  • Receptor Binding : Interaction with cellular receptors that regulate physiological processes.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown:

  • Cell Lines Tested : RKO (colorectal), A549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
  • IC50 Values : The compound demonstrated significant inhibition of cell viability, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.
Cell LineIC50 Value (µM)Reference
RKO10.5
A54915.2
MCF-712.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : Various strains including Staphylococcus aureus and Escherichia coli.
  • Results : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other isoxazole derivatives known for their biological activities:

Compound NameBiological Activity
Methyl 5-chloro-3-methylisoxazole-4-carboxylateAntimicrobial & Anticancer
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylateAnticancer

This comparison highlights the unique substitution pattern of the target compound, which may enhance its selectivity and efficacy.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

  • Cytotoxicity Study : A study assessed the cytotoxic effects on human cancer cell lines using the MTS assay, revealing a dose-dependent inhibition of cell growth.
  • Antimicrobial Evaluation : Another research effort investigated its antimicrobial potential against various pathogens, demonstrating effectiveness comparable to conventional antibiotics.
  • Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including potential pathways involved in apoptosis and cell cycle regulation.

Properties

IUPAC Name

methyl 5-chloro-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-5-7-8(12(16)17-2)9(13)10(6-3-4-6)14-11(7)18-15-5/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRMTQOMRCAVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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